Cas no 426-34-6 (3beta-[(2R,3R oder 2S,3S)-2,3-Dihydroxy-2-methyl-butyryloxy]-4alpha,9-epoxy-15alpha-((R)-2-methyl-butyryloxy)-5beta-cevan-4beta,7alpha,14,16beta,20-pentaol)

3beta-[(2R,3R oder 2S,3S)-2,3-Dihydroxy-2-methyl-butyryloxy]-4alpha,9-epoxy-15alpha-((R)-2-methyl-butyryloxy)-5beta-cevan-4beta,7alpha,14,16beta,20-pentaol structure
426-34-6 structure
Produktname:3beta-[(2R,3R oder 2S,3S)-2,3-Dihydroxy-2-methyl-butyryloxy]-4alpha,9-epoxy-15alpha-((R)-2-methyl-butyryloxy)-5beta-cevan-4beta,7alpha,14,16beta,20-pentaol
CAS-Nr.:426-34-6
MF:C37H59NO12
MW:709.863872766495
CID:2029450
PubChem ID:91800226

3beta-[(2R,3R oder 2S,3S)-2,3-Dihydroxy-2-methyl-butyryloxy]-4alpha,9-epoxy-15alpha-((R)-2-methyl-butyryloxy)-5beta-cevan-4beta,7alpha,14,16beta,20-pentaol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3beta-[(2R,3R oder 2S,3S)-2,3-Dihydroxy-2-methyl-butyryloxy]-4alpha,9-epoxy-15alpha-((R)-2-methyl-butyryloxy)-5beta-cevan-4beta,7alpha,14,16beta,20-pentaol
    • 3beta-[(2R,3R or 2S,3S)-2,3-dihydroxy-2-methyl-butyryloxy]-4alpha,9-epoxy-15alpha-((R)-2-methyl-butyryloxy)-5beta-cevane-4beta,7alpha,14,16beta,20-pentaol
    • 3beta-[(2R,3R oder 2S,3S)-2,3-Dihydroxy-2-methyl-butyryloxy]-4alpha,9-epoxy-15alpha-((R)-2-methyl-butyryloxy)-5beta-cevan-4be
    • 4α,9-Epoxycevane-3β,4,7α,14,15α,16β,20-heptol 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(R)-2-methylbutanoate]
    • Cevane-3,4,7,14,15,16,20-heptol, 4,9-epoxy-, 3-((2R,3R)-2,3-dihydroxy-2-methylbutanoate) 15-((2R)-2-methylbutanoate), (3beta,4alpha,7alpha,15alpha,16beta)-
    • Q27256799
    • [(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,23R,25R)-10,12,14,16,23-pentahydroxy-6,10,19-trimethyl-13-[(2R)-2-methylbutanoyl]oxy-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (2R,3R)-2,3-dihydroxy-2-methylbutanoate
    • 38O087PFXF
    • Cevane-3,4,7,14,15,16,20-heptol, 4,9-epoxy-, 3-(2,3-dihydroxy-2-methylbutanoate) 15-(2-methylbutanoate), (3beta(2R,3R),4alpha,7alpha,15alpha(R),16beta)-
    • CEVANE-3,4,7,14,15,16,20-HEPTOL, 4,9-EPOXY-, 3-((2R,3R)-2,3-DIHYDROXY-2-METHYLBUTANOATE) 15-((2R)-2-METHYLBUTANOATE), (3.BETA.,4.ALPHA.,7.ALPHA.,15.ALPHA.,16.BETA.)-
    • 426-34-6
    • ((1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,23R,25R)-10,12,14,16,23-pentahydroxy-6,10,19-trimethyl-13-((2R)-2-methylbutanoyl)oxy-24-oxa-4-azaheptacyclo(12.12.0.02,11.04,9.015,25.018,23.019,25)hexacosan-22-yl) (2R,3R)-2,3-dihydroxy-2-methylbutanoate
    • UNII-38O087PFXF
    • Germbudine
    • CEVANE-3,4,7,14,15,16,20-HEPTOL, 4,9-EPOXY-, 3-(2,3-DIHYDROXY-2-METHYLBUTANOATE) 15-(2-METHYLBUTANOATE), (3.BETA.(2R,3R),4.ALPHA.,7.ALPHA.,15.ALPHA.(R),16.BETA.)-
    • Cevane-3beta,4beta,7alpha,14,15alpha,16beta,20-heptol, 4,9-epoxy-, 3-(threo-(+)-2,3-dihydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate)
    • (1S,2S,6R,9S,10R,11S,12S,13S,14R,15R,16R,18R,19R,22S,23R,25S)-10,12,14,16,23-Pentahydroxy-6,10,19-trimethyl-13-(((2S)-2-methylbutanoyl)oxy)-24-oxa-4-azaheptacyclo(12.12.0.0,.0,.0,.0,.0,)hexacosan-22-yl (2S,3S)-2,3-dihydroxy-2-methylbutanoic acid
    • (1S,2S,6R,9S,10R,11S,12S,13S,14R,15R,16R,18R,19R,22S,23R,25S)-10,12,14,16,23-Pentahydroxy-6,10,19-trimethyl-13-{[(2S)-2-methylbutanoyl]oxy}-24-oxa-4-azaheptacyclo[12.12.0.0,.0,.0,.0,.0,]hexacosan-22-yl (2S,3S)-2,3-dihydroxy-2-methylbutanoic acid
    • CEVANE-3.BETA.,4.BETA.,7.ALPHA.,14,15.ALPHA.,16.BETA.,20-HEPTOL, 4,9-EPOXY-, 3-(THREO-(+)-2,3-DIHYDROXY-2-METHYLBUTYRATE) 15-((-)-2-METHYLBUTYRATE)
    • Inchi: InChI=1S/C37H59NO12/c1-8-18(3)30(42)49-29-27(41)26-20(16-38-15-17(2)9-10-24(38)34(26,7)45)21-14-35-28(36(21,29)46)22(40)13-23-32(35,5)12-11-25(37(23,47)50-35)48-31(43)33(6,44)19(4)39/h17-29,39-41,44-47H,8-16H2,1-7H3
    • InChI-Schlüssel: LWSPRPDSPCBAKK-UHFFFAOYSA-N
    • Lächelt: CCC(C)C(=O)OC1C(O)C2C(CN3CC(C)CCC3C2(C)O)C2CC34OC5(O)C(CC(O)C3C12O)C4(C)CCC5OC(=O)C(C)(O)C(C)O |TLB:33:25:29:39.40.38,28:27:36:30.31.33,THB:40:27:36:30.31.33,24:25:29:39.40.38|

Berechnete Eigenschaften

  • Genaue Masse: 709.404
  • Monoisotopenmasse: 709.404
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 7
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 13
  • Schwere Atomanzahl: 50
  • Anzahl drehbarer Bindungen: 8
  • Komplexität: 1400
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 18
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 207A^2
  • XLogP3: 0.8

3beta-[(2R,3R oder 2S,3S)-2,3-Dihydroxy-2-methyl-butyryloxy]-4alpha,9-epoxy-15alpha-((R)-2-methyl-butyryloxy)-5beta-cevan-4beta,7alpha,14,16beta,20-pentaol Verwandte Literatur

Related Articles

Artikel empfehlen

Empfohlene Lieferanten
江苏科伦多食品配料有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
江苏科伦多食品配料有限公司
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Genelee Bio-Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Wuhan ChemNorm Biotech Co.,Ltd.
Handan Zechi Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Taizhou Jiayin Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Taizhou Jiayin Chemical Co., Ltd